molecular formula C10H8Br2N2O2 B147256 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide CAS No. 18080-67-6

2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide

Cat. No. B147256
CAS RN: 18080-67-6
M. Wt: 347.99 g/mol
InChI Key: DQKNFTLRMZOAMG-UHFFFAOYSA-N
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Description

The compound 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide is a derivative of quinoxaline, a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. While the specific compound is not directly discussed in the provided papers, related quinoxaline derivatives exhibit a range of chemical and physical properties that make them of interest in various fields, including analytical chemistry, materials science, and pharmaceuticals.

Synthesis Analysis

The synthesis of quinoxaline derivatives can involve various strategies, including interfacial catalysis as demonstrated in the synthesis of esters and ethers of 1,4-di-N-oxide of 2,3-bis(hydroxymethyl)quinoxaline . The use of tetrabutylammonium bromide and cetyltriethylammonium bromide as catalysts in a chloroform-water system indicates the potential for phase-transfer catalysis in the synthesis of related compounds.

Molecular Structure Analysis

Quinoxaline derivatives exhibit diverse molecular structures, which can be analyzed using spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy . Computational methods, including DFT calculations, provide insights into the structural aspects, electronic properties, and reactivity of these molecules. The molecular structure of quinoxaline derivatives is crucial for their chemical behavior and potential applications.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating its reactivity with acids to form fluorescent derivatives . This suggests that 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide could also be reactive towards nucleophilic species such as carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be deduced from thermochemical studies, such as the evaluation of the mean dissociation enthalpy of the (N-O) bond in 2-amino-3-quinoxalinecarbonitrile-1,4-dioxide . Such studies provide valuable information on the stability and reactivity of the N-O bond, which is also present in the 1,4-dioxide derivatives of quinoxaline. Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, are important for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

Reaction Mechanisms and Synthesis

2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide has garnered attention for its intriguing reaction mechanisms with amines and its potential in synthesizing biologically active compounds. Evans et al. (2007) explored this by synthesizing a series of these compounds, using both experimental and computational evidence to elucidate product ratios in reactions with diethylamine, revealing the influence of substituents and functional groups (Evans et al., 2007).

Antimicrobial Activity

A study by Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline and evaluated their antimicrobial activities against various bacteria and fungi. The research highlighted the promising antibacterial and antifungal properties of these compounds, particularly those with specific substituents (Ishikawa et al., 2012).

Protein Modification Studies

Pearson et al. (2005) focused on the role of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide in protein modification. Utilizing high-field NMR techniques, they discovered that the compound preferably undergoes a double nucleophilic substitution reaction with amines, a critical insight for its use in chemical proteomics (Pearson et al., 2005).

Organometallic Chemistry

In the realm of organometallic chemistry, Saleem et al. (2013) explored the reaction of 2,3-bis(bromomethyl)quinoxaline with PhS–/PhSe– to synthesize novel compounds. These compounds were then used to catalyze Suzuki–Miyaura coupling reactions, demonstrating the compound's utility in forming efficient catalytic systems (Saleem et al., 2013).

Optical and Morphological Studies

Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and characterized their optical properties. Their findings contribute to the understanding of the electronic structure and light-emitting potential of quinoxaline derivatives (Rajalakshmi & Palanisami, 2020).

Safety And Hazards

“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H314 - H335 and precautionary statements P260 - P271 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Future Directions

“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” presents a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The continued identification of novel antitubercular candidates based on their potency and selectivity make them valid new leads for synthesizing additional analogs with improved antitubercular activity both in vitro and in vivo .

properties

IUPAC Name

2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNFTLRMZOAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333530
Record name 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide

CAS RN

18080-67-6
Record name Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18080-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RJ Pearson, KM Evans, AMZ Slawin… - The Journal of …, 2005 - ACS Publications
Covalent modifiers of proteins are of importance in chemical proteomics, an emerging chemical technology used to assign protein function. In this study, high-field 1 H NMR techniques …
Number of citations: 12 pubs.acs.org
JB Nguyen, CD Pool, CYB Wong, RS Treger… - Chemistry & biology, 2013 - cell.com
Hookworms are parasitic nematodes that have a devastating impact on global health, particularly in developing countries. We report a biochemical and structural analysis of a …
Number of citations: 42 www.cell.com
GI Buravchenko, AE Shchekotikhin - Pharmaceuticals, 2023 - mdpi.com
N-Oxides of heterocyclic compounds are the focus of medical chemistry due to their diverse biological properties. The high reactivity and tendency to undergo various rearrangements …
Number of citations: 1 www.mdpi.com
KM Evans, JD Haraldsen, RJ Pearson… - Organic & …, 2007 - pubs.rsc.org
The use of phenotype-based screens as an approach for identifying novel small molecule tools is reliant on successful protein target identification strategies. Here we report on the …
Number of citations: 11 pubs.rsc.org
HJ Jeon, YS Park, DH Cho, JS Kim, E Kim… - Biochemical and …, 2017 - Elsevier
Peroxiredoxins (Prxs) are highly conserved antioxidant enzymes and are implicated in multiple biological processes; however, their function in oocyte meiosis has not been studied. …
Number of citations: 4 www.sciencedirect.com
LD Tilley, S Krishnamurthy, NJ Westwood, GE Ward - PloS one, 2014 - journals.plos.org
The cytoskeletons of Toxoplasma gondii and related apicomplexan parasites are highly polarized, with apical and basal regions comprised of distinct protein complexes. Components …
Number of citations: 13 journals.plos.org
MC Fernandez, C O'Flaherty - Human Reproduction, 2018 - academic.oup.com
STUDY QUESTION Are all components of the peroxiredoxins (PRDXs) system important to control the levels of reactive oxygen species (ROS) to maintain viability and DNA integrity in …
Number of citations: 50 academic.oup.com
JB Nguyen - 2014 - search.proquest.com
Microbial pathogens and their hosts have evolved complex adaptations to ensure their individual survival, resulting in a so-called" molecular arms race." While hosts may have acquired …
Number of citations: 0 search.proquest.com
SJ Jagdale - 1995 - ir.unishivaji.ac.in
O-alkylation of carboxylic acid by phenacyl bromide using the mixture of tetrabutylammonium bromide and dibenzo-(18)-crown-6 provides a simple and efficient procedure for the …
Number of citations: 0 ir.unishivaji.ac.in

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